N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline
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Overview
Description
N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline typically involves the condensation of 1H-indole-3-carbaldehyde with 2,5-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst under reflux conditions. Methanesulfonic acid (MsOH) is often used as a catalyst, and the reaction is performed in a solvent such as methanol (MeOH) under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of halogenated indole derivatives.
Scientific Research Applications
N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-[(1-methyl-1H-indol-3-yl)methyl]-N-(3,4,5-trimethoxyphenyl)acetamide: Known for its inhibitory effect on tubulin polymerization.
N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Synthesized for its potential anti-inflammatory and analgesic activities.
Uniqueness
N-[(E)-1H-indol-3-ylmethylidene]-2,5-dimethylaniline is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C17H16N2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(1H-indol-3-yl)methanimine |
InChI |
InChI=1S/C17H16N2/c1-12-7-8-13(2)17(9-12)19-11-14-10-18-16-6-4-3-5-15(14)16/h3-11,18H,1-2H3 |
InChI Key |
PFROVLAYVAJYHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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